Chmfl-btk-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CHMFL-BTK-11 est un inhibiteur très sélectif et puissant de la tyrosine kinase de Bruton (BTK). Ce composé a été développé pour cibler la BTK, qui joue un rôle crucial dans les voies de signalisation médiées par le récepteur des lymphocytes B. La BTK est impliquée dans diverses réponses immunitaires, et son inhibition est bénéfique dans le traitement de maladies telles que la polyarthrite rhumatoïde et certains types de lymphomes à cellules B .

Méthodes De Préparation

La synthèse de CHMFL-BTK-11 implique une série de réactions chimiques conçues pour atteindre une sélectivité et une puissance élevées. La voie de synthèse comprend généralement la formation d'une liaison covalente avec le résidu cystéine (Cys481) de la BTK. Les méthodes de préparation impliquent plusieurs étapes, y compris l'utilisation de réactifs spécifiques et de conditions de réaction pour assurer la structure chimique et l'activité souhaitées .

Analyse Des Réactions Chimiques

CHMFL-BTK-11 subit plusieurs types de réactions chimiques, notamment :

Formation de liaisons covalentes : Le composé forme une liaison covalente avec le résidu cystéine (Cys481) de la BTK, ce qui est crucial pour son activité inhibitrice.

Inhibition de la phosphorylation : This compound inhibe la phosphorylation de la BTK et d'autres molécules de signalisation en aval, telles que la PLCγ2, qui sont impliquées dans le flux de calcium et l'activation des voies NF-κB et MAPK.

Réduction des facteurs inflammatoires : Le composé réduit considérablement la production de facteurs inflammatoires tels que le TNF-α, l'IL-6 et l'IgG dans divers types de cellules.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Polyarthrite rhumatoïde : Le composé a montré son efficacité dans la réduction de l'inflammation et de la destruction des articulations dans des modèles animaux de polyarthrite rhumatoïde.

Lymphomes à cellules B : This compound est étudié pour son utilisation potentielle dans le traitement des lymphomes à cellules B, où la BTK joue un rôle essentiel dans la progression de la maladie.

Outil pharmacologique : En raison de sa grande spécificité, this compound est utilisé comme outil pharmacologique pour étudier les voies de signalisation médiées par la BTK dans diverses maladies.

Mécanisme d'action

This compound exerce ses effets en formant une liaison covalente avec le résidu cystéine (Cys481) de la BTK. Cette liaison covalente inhibe l'activité kinase de la BTK, empêchant la phosphorylation des molécules de signalisation en aval telles que la PLCγ2. Cette inhibition conduit à une réduction du flux de calcium et à l'activation des voies NF-κB et MAPK, ce qui réduit finalement la production de facteurs inflammatoires et la prolifération des lymphocytes B .

Applications De Recherche Scientifique

CHMFL-BTK-11 has several scientific research applications, including:

Rheumatoid Arthritis: The compound has shown efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis.

B-Cell Lymphomas: This compound is being investigated for its potential use in treating B-cell lymphomas, where BTK plays a critical role in disease progression.

Pharmacological Tool: Due to its high specificity, this compound is used as a pharmacological tool to study BTK-mediated signaling pathways in various diseases.

Mécanisme D'action

CHMFL-BTK-11 exerts its effects by forming a covalent bond with the cysteine residue (Cys481) of BTK. This covalent binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as PLCγ2. This inhibition leads to a reduction in calcium flux and the activation of NF-κB and MAPK pathways, ultimately reducing the production of inflammatory factors and the proliferation of B cells .

Comparaison Avec Des Composés Similaires

CHMFL-BTK-11 est comparé à d'autres inhibiteurs de la BTK tels que l'Ibrutinib et le CHMFL-BTK-85. Alors que l'Ibrutinib est un inhibiteur bien connu de la BTK, il a des effets hors cible sur d'autres kinases telles que l'EGFR et l'ITK, entraînant des événements indésirables. This compound, en revanche, présente une grande sélectivité pour la BTK avec des effets hors cible minimes, ce qui en fait une option plus souhaitable pour une utilisation thérapeutique . Des composés similaires comprennent :

Propriétés

Formule moléculaire |

C25H21N5O2 |

|---|---|

Poids moléculaire |

423.5 g/mol |

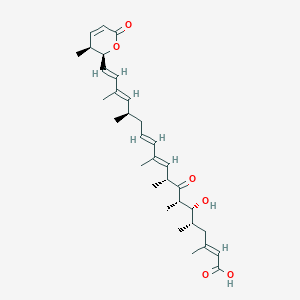

Nom IUPAC |

N-[2-methyl-5-(2-oxo-9-pyrazol-1-yl-3,4-dihydrobenzo[h][1,6]naphthyridin-1-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31) |

Clé InChI |

AANOKQLITQDWQD-UHFFFAOYSA-N |

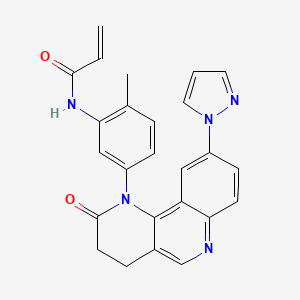

SMILES canonique |

CC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775995.png)

![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775996.png)

![2-(4-(2-(methylsulfonyl)phenyl) piperazin-1-yl)-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B10776001.png)

![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)

![N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)

![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)

![5-Methoxy-3-[[3-[[3-[[3-[[5-[(8-methoxy-3,6-disulfonaphthalen-2-yl)carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-2,7-disulfonic acid](/img/structure/B10776082.png)

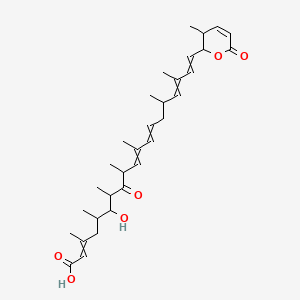

![[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776084.png)

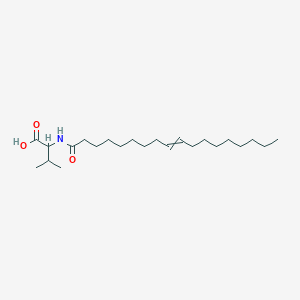

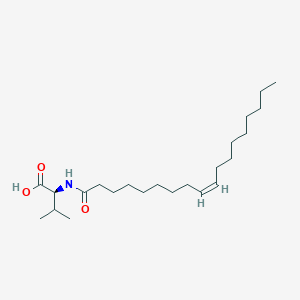

![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)